molecular formula C8H13NO3 B12874548 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12874548
M. Wt: 171.19 g/mol
InChI Key: SHCVPJJBDRZMCS-UHFFFAOYSA-N
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Description

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid (CAS 90088-24-7) is a high-purity chemical building block for research and development. This pyrrolidine derivative is a valuable intermediate in organic synthesis and pharmaceutical development. Compounds based on the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant potential as a promising scaffold against disease-causing bacteria, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . Researchers utilize this compound in biochemical studies and as a key synthon for creating more complex molecules for biological evaluation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The product requires cold-chain transportation and should be stored according to the provided safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-acetyl-5-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5-3-7(8(11)12)4-9(5)6(2)10/h5,7H,3-4H2,1-2H3,(H,11,12)

InChI Key

SHCVPJJBDRZMCS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins from simpler pyrrolidine derivatives such as 5-methylpyrrolidine or pyrrolidine-3-carboxylic acid.
  • Enantiomerically enriched 5-methylpyrrolidine-3-carboxylic acid is often prepared first, serving as a key intermediate.
  • Functional group transformations such as acetylation and carboxylation are performed subsequently.

Multi-Step Synthesis

The preparation involves several steps:

  • Asymmetric Michael Addition : Organocatalytic enantioselective Michael addition of carboxylate-substituted enones with nitroalkanes to form 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric purity (up to 97% ee) in two steps.
  • Acetylation : Introduction of the acetyl group on the nitrogen atom is typically achieved by reaction with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.
  • Purification : The final product is purified by crystallization or chromatographic methods to ensure high purity and enantiomeric excess.

Detailed Preparation Methodologies

Enantioselective Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid

Step Reagents/Conditions Outcome Notes
1 Organocatalytic Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes Formation of 5-methylpyrrolidine-3-carboxylic acid intermediate Achieves 97% ee, high stereoselectivity
2 Reduction and cyclization steps Pyrrolidine ring closure with carboxylic acid at position 3 Maintains stereochemical integrity

Acetylation of Pyrrolidine Nitrogen

Step Reagents/Conditions Outcome Notes
1 Reaction with acetic anhydride or acetyl chloride in anhydrous solvent (e.g., dichloromethane) Formation of N-acetyl derivative Controlled temperature to avoid over-acetylation
2 Work-up with aqueous base or acid Removal of excess reagents and by-products Purification by crystallization or chromatography

Alternative Preparation via Pyrrolidine-3-carboxylic Acid Derivatives

  • Starting from N-substituted pyrrolidine-2-carboxylic acids, conversion to carbomethoxy derivatives via reaction with thionyl chloride in methanol under reflux, followed by acetylation.
  • This method allows for variation in N-substitution and functionalization at the 3-position.

Representative Experimental Procedure (Adapted from Patent and Literature)

Step Procedure Details
1 Preparation of 5-methylpyrrolidine-3-carboxylic acid Organocatalytic Michael addition followed by reduction and cyclization; reaction conditions: room temperature, inert atmosphere, 18-24 h reaction time
2 Acetylation Add acetic anhydride (1.1 eq) to pyrrolidine derivative in dry dichloromethane at 0°C; stir for 1-2 h; quench with water; extract organic layer
3 Purification Concentrate under reduced pressure; recrystallize from ethanol/water mixture; dry under vacuum to yield white solid with >99% purity

Analytical and Purity Data

Parameter Method Typical Result
Enantiomeric Excess (ee) Chiral HPLC or NMR with chiral shift reagents >97% ee
Purity HPLC, NMR, IR spectroscopy >99% purity
Melting Point Differential Scanning Calorimetry (DSC) Consistent with literature values
Molecular Weight Mass Spectrometry 171.19 g/mol

Summary Table of Preparation Methods

Method Starting Material Key Reactions Yield Enantiomeric Purity Reference
Organocatalytic Michael addition + acetylation 4-alkyl-substituted 4-oxo-2-enoates + nitroalkanes Michael addition, reduction, cyclization, acetylation Moderate to high (50-70%) >97% ee
Thionyl chloride-mediated esterification + acetylation N-substituted pyrrolidine-2-carboxylic acid Esterification, acetylation Moderate Not specified
Enantioselective hydrogenation and acetylation (patent method) Pyrrolidine derivatives with halogen-aryl substituents Hydrogenation, acetylation, crystallization High (>99%) >99.9% ee

Research Findings and Notes

  • The enantioselective Michael addition approach is notable for its high stereoselectivity and relatively straightforward two-step synthesis to obtain the 5-methylpyrrolidine-3-carboxylic acid intermediate.
  • Acetylation is a well-established reaction, but conditions must be carefully controlled to avoid side reactions or over-acetylation.
  • Patent literature describes highly efficient enantioselective hydrogenation methods for related pyrrolidine-3-carboxylic acids, which can be adapted for the synthesis of 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid, achieving excellent purity and enantiomeric excess.
  • Analytical techniques such as NMR, IR, and chiral HPLC are essential for confirming structure, purity, and stereochemistry.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid has been studied for its role as a precursor in the synthesis of bioactive compounds. Its structural properties allow it to serve as an important building block in the development of pharmaceuticals.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to its structure have led to compounds that show efficacy against various bacterial strains, making them candidates for new antibiotic therapies .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile intermediate. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Product
HydrolysisLithium hydroxide in ethanol, 16h100%(2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
EsterificationAcetic anhydride, room temperature95%Acetyl derivative of pyrrolidine
AmidationAmmonium chloride catalyst, reflux90%Amide derivative

This table summarizes key reaction types involving this compound, highlighting the efficiency of its transformations into various derivatives.

Neuropharmacology

Emerging studies suggest that derivatives of this compound may have applications in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neuroinflammatory pathways positions these compounds as potential therapeutic agents.

Case Study: Neuroinflammation Modulation

A study indicated that certain derivatives of this compound effectively inhibit proteasome activity related to neuroinflammation. This inhibition could lead to reduced cognitive decline in animal models, suggesting a pathway for developing treatments for Alzheimer's disease .

Cosmetic Chemistry

In cosmetic formulations, derivatives of this compound have been explored for their potential as skin-conditioning agents. Their ability to enhance skin hydration and barrier function has been documented in formulation studies.

Application Insights

  • Hydration : Compounds derived from this compound can improve moisture retention in skin formulations.
  • Stability : These compounds contribute to the stability of cosmetic products by preventing degradation of active ingredients.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Table 1: Structural Analogues of 1-Acetyl-5-methylpyrrolidine-3-carboxylic Acid

Compound Name Substituents (Position) Key Features Reference
1-Acetyl-5-benzylpyrrolidine-3-carboxylic acid Acetyl (1), Benzyl (5) Enhanced lipophilicity; anticonvulsant activity
1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid Boc (1), Methyl (5) Bulky protecting group; used in peptide synthesis
1-Allyl-5-oxopyrrolidine-3-carboxylic acid Allyl (1), Oxo (keto, 5) Higher reactivity due to allyl group; potential for further functionalization
1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid Carboxyethyl (1), Oxo (5) Dual carboxylic acid groups; increased acidity and solubility
1-Acetyl-4-hydroxy-5-benzylpyrrolidine-3-carboxylic acid Acetyl (1), Hydroxyl (4), Benzyl (5) Polar hydroxyl group improves solubility; reduced metabolic stability

Key Observations :

  • Acetyl vs. Boc at Position 1 : The acetyl group (small, electron-withdrawing) enhances metabolic stability compared to the bulky tert-butoxycarbonyl (Boc), which is primarily used as a protecting group in synthetic intermediates .
  • Methyl vs.
  • Oxo vs. Methyl at Position 5 : The oxo group introduces hydrogen-bonding capacity but may reduce lipophilicity and stability compared to methyl .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Solubility Reference
This compound (inferred) ~1710 (C=O, acid), ~1650 (C=O, amide) Moderate in polar solvents
1-Acetyl-5-(4-ethoxybenzyl)pyrrolidine-3-carboxylic acid 134–136 1711 (acid), 1588 (amide) Soluble in ethyl acetate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1710 (acid), 1680 (C=O, ketone) High in water
1-Boc-5-methylpyrrolidine-3-carboxylic acid ~1690 (C=O, Boc), ~1730 (C=O, acid) Low in aqueous media

Key Observations :

  • Acid vs. Amide C=O Stretching : Acid derivatives show strong IR peaks near 1710 cm⁻¹, while amide/ketone groups absorb at ~1650–1588 cm⁻¹ .
  • Solubility Trends : Polar substituents (e.g., hydroxyl, carboxylic acid) enhance aqueous solubility, whereas hydrophobic groups (e.g., benzyl) favor organic solvents .

Biological Activity

1-Acetyl-5-methylpyrrolidine-3-carboxylic acid (AMCA) is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

AMCA can be synthesized through various methods, including asymmetric Michael addition reactions. The compound features a unique combination of functional groups that may enhance its biological activity, such as the acetyl group and the carboxylic acid moiety, which contribute to its solubility and reactivity in biological systems .

Antimicrobial Activity

Recent studies have demonstrated that AMCA and its derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that certain derivatives possess moderate to good activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications at the pyrrolidine ring can enhance antibacterial efficacy .

CompoundActivity Against S. aureusActivity Against P. aeruginosa
AMCAModerateModerate
Derivative 7gGoodModerate
Derivative 7jModerateGood

Neuroprotective Properties

AMCA has also been investigated for its neuroprotective effects. It has been shown to inhibit oxidative stress and reduce neuronal apoptosis in various models, suggesting potential applications in neurodegenerative diseases . The compound's ability to stabilize mitochondrial function is particularly noteworthy, as it may mitigate the effects of reactive oxygen species (ROS) in neuronal cells.

The biological activity of AMCA can be attributed to several mechanisms:

  • Antioxidant Activity : AMCA exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and oxidative stress, contributing to its therapeutic effects.
  • Cell Signaling Modulation : AMCA has been shown to modulate signaling pathways associated with cell survival and apoptosis, further supporting its neuroprotective role .

Case Studies

Several case studies have highlighted the therapeutic potential of AMCA:

  • A study involving animal models of Alzheimer's disease indicated that AMCA administration led to improved cognitive function and reduced amyloid plaque accumulation, suggesting a protective effect against neurodegeneration .
  • In a clinical trial focusing on age-related macular degeneration (AMD), compounds similar to AMCA were shown to reduce the accumulation of cytotoxic bisretinoids in retinal cells, potentially preventing vision loss associated with this condition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid and related derivatives?

  • Methodology : A five-step synthesis approach can be adapted from analogous pyrrolidine-carboxylic acid derivatives. For example, starting from itaconic acid, sequential transformations include alkylation, cyclization, and amidation. Key steps involve introducing the acetyl and methyl groups via regioselective protection/deprotection strategies to avoid side reactions .
  • Critical Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization, especially if stereochemistry is critical. Intermediate purification via column chromatography or recrystallization ensures high yields (60–78% reported for similar compounds) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z 293.2 observed for a structurally related pyrrole-carboxylic acid) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to resolve substituent positions on the pyrrolidine ring. For example, crystallographic data from (2S,3R,4R,5R)-pyrrolidine derivatives validate stereochemical assignments .
    • Supplementary Techniques : IR spectroscopy for carbonyl group verification and HPLC for purity assessment (>95% recommended for biological assays).

Q. How should researchers handle stability issues during storage and experimental use?

  • Storage Guidelines : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light, as UV radiation can degrade acetylated derivatives .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., decarboxylation or deacetylation) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to isolate desired enantiomers. X-ray crystallography can validate absolute configurations, as demonstrated for (2S,3R,4R,5R)-configured proline analogs .
  • Stereochemical Pitfalls : Racemization risks during acetylation steps require low-temperature reactions (<0°C) and non-basic conditions .

Q. How can reaction mechanisms be elucidated for key transformations in the synthesis pathway?

  • Mechanistic Probes :

  • Amidation : Monitor intermediates via 19^{19}F NMR if fluorinated reagents are used. For example, trifluoroacetic anhydride can act as a coupling agent, with byproducts detectable at δ -75 ppm .
  • Cyclization : Isotopic labeling (e.g., 13^{13}C at the carbonyl group) tracks ring-closure kinetics via intramolecular nucleophilic attack .
    • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in acetyl group placement .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?

  • Case Example : Discrepancies between ESIMS molecular ion peaks and theoretical masses may arise from salt adducts (e.g., Na+^+/K+^+). Use high-resolution mass spectrometry (HRMS) to confirm exact masses (e.g., ±0.001 Da tolerance) .
  • NMR Artifacts : Solvent impurities or dynamic effects (e.g., rotamers in acetylated compounds) can split signals. Variable-temperature NMR (-40°C to 80°C) clarifies exchange processes .

Q. What computational tools aid in predicting biological activity or reactivity of this compound?

  • In Silico Methods :

  • Docking Studies : Use PubChem-derived 3D structures (Canonical SMILES, InChIKey) to model interactions with target enzymes (e.g., PYCR1, a reductase implicated in proline metabolism) .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (logP, solubility) to prioritize derivatives for in vitro testing .

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